molecular formula C12H17NO3 B143465 2-amino-2-(4-butoxyphenyl)acetic Acid CAS No. 126746-19-8

2-amino-2-(4-butoxyphenyl)acetic Acid

Cat. No.: B143465
CAS No.: 126746-19-8
M. Wt: 223.27 g/mol
InChI Key: AABZHBFPYHWDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-butoxyphenyl)acetic acid is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol This compound is characterized by the presence of an amino group and a butoxy-substituted phenyl group attached to an acetic acid moiety

Scientific Research Applications

2-Amino-2-(4-butoxyphenyl)acetic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for “2-amino-2-(4-butoxyphenyl)acetic Acid” suggests that it should be used only for research and development, not for medicinal or household use . In case of accidental contact, it is recommended to wash the skin with soap and water, rinse the eyes thoroughly with water, and move to fresh air if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(4-butoxyphenyl)acetic acid typically involves the reaction of 4-butoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(4-butoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-amino-2-(4-butoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and the butoxy-substituted phenyl ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its biological effects .

Comparison with Similar Compounds

    2-Amino-2-phenylacetic acid: Lacks the butoxy substitution, leading to different chemical and biological properties.

    2-Amino-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a butoxy group, affecting its reactivity and applications.

    2-Amino-2-(4-ethoxyphenyl)acetic acid:

Uniqueness: The presence of the butoxy group in 2-amino-2-(4-butoxyphenyl)acetic acid imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-amino-2-(4-butoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-8-16-10-6-4-9(5-7-10)11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABZHBFPYHWDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398427
Record name 2-amino-2-(4-butoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126746-19-8
Record name 2-amino-2-(4-butoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.